4-amino-2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carbonitrile
Overview
Description
4-amino-2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carbonitrile is a complex organic compound that features a pyrimidine ring substituted with an amino group, a brominated indole moiety, and a sulfanyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the bromination of indole to obtain 5-bromo-2,3-dihydro-1H-indole. This intermediate is then reacted with 2-oxoethyl sulfanyl pyrimidine-5-carbonitrile under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the indole moiety can be substituted with other groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
4-amino-2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of 4-amino-2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,3-dihydro-1H-indole: Shares the indole moiety but lacks the pyrimidine and sulfanyl groups.
2-oxoethyl sulfanyl pyrimidine-5-carbonitrile: Contains the pyrimidine and sulfanyl groups but lacks the indole moiety
Uniqueness
4-amino-2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
4-amino-2-[2-(5-bromo-2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylpyrimidine-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5OS/c16-11-1-2-12-9(5-11)3-4-21(12)13(22)8-23-15-19-7-10(6-17)14(18)20-15/h1-2,5,7H,3-4,8H2,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNUMUQPPAHDQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)C(=O)CSC3=NC=C(C(=N3)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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